molecular formula C19H23N5O2 B14092584 1-methyl-3-(3-methylbutyl)-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

1-methyl-3-(3-methylbutyl)-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Katalognummer: B14092584
Molekulargewicht: 353.4 g/mol
InChI-Schlüssel: AEXSNRCIPAYXQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-3-(3-methylbutyl)-8-phenyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is a complex organic compound with a unique structure It belongs to the class of purine derivatives, which are known for their significant biological activities

Vorbereitungsmethoden

The synthesis of 1-Methyl-3-(3-methylbutyl)-8-phenyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione involves multiple steps. The synthetic route typically starts with the preparation of the purine core, followed by the introduction of the methyl, phenyl, and 3-methylbutyl groups. The reaction conditions often require the use of strong bases, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

1-Methyl-3-(3-methylbutyl)-8-phenyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups in the compound under appropriate conditions.

Common reagents used in these reactions include strong acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and the reagents used.

Wissenschaftliche Forschungsanwendungen

1-Methyl-3-(3-methylbutyl)-8-phenyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a model compound in studying purine derivatives and their reactivity.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: It may be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Methyl-3-(3-methylbutyl)-8-phenyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of phosphodiesterases, leading to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA). This can result in various cellular effects, such as decreased proliferation and increased differentiation.

Vergleich Mit ähnlichen Verbindungen

1-Methyl-3-(3-methylbutyl)-8-phenyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione can be compared with other purine derivatives, such as:

    Caffeine: A well-known stimulant with a similar purine structure but different functional groups.

    Theophylline: Used in respiratory diseases, it shares a purine core but has distinct pharmacological properties.

    Xanthine: A precursor to uric acid, it is structurally related but has different biological roles.

The uniqueness of 1-Methyl-3-(3-methylbutyl)-8-phenyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C19H23N5O2

Molekulargewicht

353.4 g/mol

IUPAC-Name

4-methyl-2-(3-methylbutyl)-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C19H23N5O2/c1-13(2)9-10-24-17(25)15-16(21(3)19(24)26)20-18-22(11-12-23(15)18)14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3

InChI-Schlüssel

AEXSNRCIPAYXQH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CCN1C(=O)C2=C(N=C3N2CCN3C4=CC=CC=C4)N(C1=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.